molecular formula C6H12N2O B2551520 N-Hydroxycyclopentanecarboximidamide CAS No. 1942923-13-8

N-Hydroxycyclopentanecarboximidamide

Cat. No.: B2551520
CAS No.: 1942923-13-8
M. Wt: 128.17 g/mol
InChI Key: FJABAFACLDVRTR-UHFFFAOYSA-N
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Description

N-Hydroxycyclopentanecarboximidamide is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biomedical Applications and Cell Imaging

N-Hydroxycyclopentanecarboximidamide, as part of sulfur and nitrogen binary doped carbon dots (S,N-CDs), has been synthesized through the hydrothermal treatment for biomedical applications. These applications include probing doxycycline in living cells and enabling multicolor cell imaging. The S,N-CDs exhibit high stability in aqueous solutions, high quantum yield, and good photostability. Notably, the fluorescence of S,N-CDs is specifically quenched by doxycycline, allowing for a convenient turn-off assay of doxycycline. This characteristic makes these S,N-CDs potentially useful in fields like food safety, environmental monitoring, and cancer therapy research due to their biocompatibility, low cytotoxicity, and sensitivity (Xue et al., 2016).

Ulcer Prevention and Wound Healing

This compound, in the form of doxycycline and amoxicillin loaded into magnesium aluminium layer double hydroxide nanocomposites, has been explored for novel medical applications such as ulcer prevention and wound healing treatment. These nanocomposites have shown significant potential in preventing ulcer formation and improving the wound healing process compared to traditional microscale systems or commercial standard drugs. The ability to convert antibiotics into Nanoform has been highlighted as particularly important, revealing novel pharmacological properties from these antibiotics and indicating their safe use in biomedical applications (El-Ela et al., 2019).

Metal Chelation and Drug Development

Hydroxypyridinones (HPs), a family of N-heterocyclic core chelators, have seen significant attention due to their metal-coordination, manipulability, and biocompatibility. This compound as part of HPs has been utilized in developing new pharmaceutical drugs for various applications, including metal chelation for sequestration or passivation of metal overload, and as metallodrugs for diagnostic or therapeutic purposes. The metal chelating properties of HP derivatives, especially 3-hydroxy-4-pyridinone derivatives, have been used to enhance their biological properties such as bioavailability and specific bio-targeting abilities (Santos et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Hydroxycyclopentanecarboximidamide can be achieved through a multistep reaction pathway involving the conversion of a cyclopentanecarboxylic acid to an N-hydroxycyclopentanecarboximidamide.", "Starting Materials": [ "Cyclopentanecarboxylic acid", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Thionyl chloride", "Triethylamine", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Conversion of cyclopentanecarboxylic acid to cyclopentanecarboxylic acid chloride using thionyl chloride and triethylamine as a catalyst.", "Step 2: Reaction of cyclopentanecarboxylic acid chloride with hydroxylamine hydrochloride in methanol to form N-hydroxycyclopentanecarboxamide.", "Step 3: Conversion of N-hydroxycyclopentanecarboxamide to N-hydroxycyclopentanecarboximidamide using sodium hydroxide and diethyl ether as a solvent." ] }

CAS No.

1942923-13-8

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N'-hydroxycyclopentanecarboximidamide

InChI

InChI=1S/C6H12N2O/c7-6(8-9)5-3-1-2-4-5/h5,9H,1-4H2,(H2,7,8)

InChI Key

FJABAFACLDVRTR-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(C1)/C(=N\O)/N

SMILES

C1CCC(C1)C(=NO)N

Canonical SMILES

C1CCC(C1)C(=NO)N

solubility

not available

Origin of Product

United States

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